molecular formula C5H4N4O B564957 Allopurinol-d2 CAS No. 916979-34-5

Allopurinol-d2

Numéro de catalogue B564957
Numéro CAS: 916979-34-5
Poids moléculaire: 138.126
Clé InChI: OFCNXPDARWKPPY-QDNHWIQGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of Allopurinol involves various analytical methods available in the literature for the determination of allopurinol in pharmaceutical and biological samples consisting of HPLC, UV-visible method, near-IR spectroscopy, spectrofluorometry, capillary electrophoresis, polarography, voltammetry, and hyphenated techniques such as LC-MS, LC-MS/MS, UPLC-MS/MS, and GC-MS .


Molecular Structure Analysis

Allopurinol is chemically 1H-pyrazolo [3,4-d]pyrimidin-4-ol. It is a tautomeric mixture of 1H-pyrazolo [3,4-d]pyrimidin-4-ol and 1,5-dihydro-4H-pyrazolo [3,4-d]pyrimidin-4-one . The molecular weight and molecular formula of Allopurinol are 136.11 g/mol and C5H4N4O, respectively .


Chemical Reactions Analysis

Allopurinol can induce severe cutaneous adverse reactions (SCARs), including Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) syndrome, Stevens–Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) .


Physical And Chemical Properties Analysis

Allopurinol is a white to almost white, crystalline powder . It is sparingly soluble in water and in ethanol (95%) and practically insoluble in chloroform and in ether . It is soluble in dilute alkali hydroxides solutions .

Applications De Recherche Scientifique

Role in Inflammatory Bowel Disease (IBD) Research

Allopurinol, a synthetic hypoxanthine isomer, has been used in experimental research related to Inflammatory Bowel Disease (IBD). It disrupts purine metabolism, which can increase damage in experimental colitis . Allopurinol inhibits the degradation of hypoxanthine by xanthine oxidase and also inhibits purine salvage . This has significant implications for cellular metabolism and gut health in the context of IBD .

Impact on Energy Metabolism and Wound Healing

Research has shown that allopurinol can influence energy metabolism and wound healing. In a study, a therapeutically relevant allopurinol dose was found to shift adenylate and creatine metabolism, leading to AMPK dysregulation and disrupted proliferation . This resulted in attenuated wound healing and increased tissue damage in murine experimental colitis .

Use in Pharmacokinetic/Bioequivalence Studies

Allopurinol and its active metabolite, oxypurinol, have been simultaneously analyzed using a validated liquid chromatography-tandem mass spectrometry method in human plasma . This method is used for pharmacokinetic/bioequivalence studies .

Role in Hyperuricaemia and Gout Treatment

Allopurinol is one of the most effective and widely used drugs for the treatment of hyperuricaemia and gout . Its main function is to inhibit the xanthine oxidase enzyme .

Use in Analytical Method Development

Allopurinol has been used in the development of analytical methods. A study reported a simple, rapid, accurate, precise, and specific method for the estimation of allopurinol in pure and pharmaceutical dosage forms .

Role in Purine Metabolism Research

Allopurinol’s ability to inhibit purine salvage makes it a valuable tool in research related to purine metabolism .

Mécanisme D'action

Target of Action

Allopurinol primarily targets the enzyme xanthine oxidase . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and then to uric acid . By inhibiting xanthine oxidase, allopurinol prevents the formation of uric acid, which is the end product of purine metabolism .

Mode of Action

Allopurinol and its active metabolite, oxypurinol, inhibit the action of xanthine oxidase . They are also converted by the purine salvage pathway to their respective ribonucleotides . This interaction with the enzyme leads to a decrease in the production of uric acid without disrupting the biosynthesis of vital purines .

Biochemical Pathways

The inhibition of xanthine oxidase by allopurinol disrupts the biochemical pathway that leads to the formation of uric acid from hypoxanthine . This results in an increase in the levels of hypoxanthine and xanthine, which are more soluble and less likely to crystallize than uric acid . Furthermore, allopurinol can lead to the production of thioxanthine (2-hydroxymercaptopurine), which may inhibit thiopurine-S-methyltransferase (TPMT), providing a novel pathway of allopurinol-mediated TPMT inhibition .

Pharmacokinetics

Allopurinol has an oral bioavailability of approximately 79% and an elimination half-life of about 1.2 hours . It is rapidly and extensively metabolized to its active metabolite, oxypurinol . Oxypurinol has a longer half-life of around 23.3 hours and is cleared almost entirely by urinary excretion . The pharmacokinetics of allopurinol and oxypurinol are influenced by renal function, and dosage adjustments may be necessary in patients with renal impairment .

Result of Action

The primary result of allopurinol’s action is a reduction in the concentrations of uric acid in the blood and urine . This can help manage conditions like gout, where the deposition of uric acid crystals in body tissues leads to painful inflammation . By reducing uric acid production, allopurinol can decrease the frequency of gout attacks and prevent the formation of uric acid kidney stones .

Action Environment

The action of allopurinol can be influenced by various environmental factors. For instance, renal function significantly impacts the clearance of allopurinol and oxypurinol, affecting their concentrations and therapeutic effects . Additionally, the use of certain medications, such as uricosuric drugs, can affect the hypouricemic efficacy of allopurinol . These drugs increase the renal clearance of oxypurinol, potentially decreasing the influence of allopurinol . Therefore, the patient’s overall health status, concomitant medications, and other individual factors can influence the action, efficacy, and stability of allopurinol.

Safety and Hazards

Allopurinol should be handled carefully to avoid dust formation. It is recommended to avoid breathing mist, gas or vapours and avoid contacting with skin and eye . Personal protective equipment should be used and adequate ventilation should be ensured .

Orientations Futures

Allopurinol is often recommended as the first choice of treatment to control gout . If prescribed as soon as diagnosed, it may prevent future attacks and joint damage . More cohort studies are needed to determine an association between use of allopurinol and the probability of T2DM for individuals with gout and/or hyperuricemia .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Allopurinol-d2 involves the conversion of commercially available starting materials to the final product through a series of chemical reactions.", "Starting Materials": [ "5-Chloro-1H-pyrazole", "Ethyl acetoacetate", "Hydrazine hydrate", "Sodium hydroxide", "2,6-Dichloropurine", "Deuterium oxide" ], "Reaction": [ "Step 1: React 5-Chloro-1H-pyrazole with Ethyl acetoacetate in the presence of Sodium hydroxide to obtain 5-Ethoxycarbonyl-4,6-dichloro-1H-pyrazole.", "Step 2: React 5-Ethoxycarbonyl-4,6-dichloro-1H-pyrazole with Hydrazine hydrate to obtain 5-Amino-4,6-dichloro-1H-pyrazole.", "Step 3: React 5-Amino-4,6-dichloro-1H-pyrazole with 2,6-Dichloropurine in the presence of Sodium hydroxide to obtain Allopurinol.", "Step 4: Deuterate Allopurinol using Deuterium oxide to obtain Allopurinol-d2." ] }

Numéro CAS

916979-34-5

Nom du produit

Allopurinol-d2

Formule moléculaire

C5H4N4O

Poids moléculaire

138.126

Nom IUPAC

3,6-dideuterio-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)/i1D,2D

Clé InChI

OFCNXPDARWKPPY-QDNHWIQGSA-N

SMILES

C1=C2C(=NC=NC2=O)NN1

Synonymes

1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one-d2;  4-Hydroxypyrazolo[3,4-d]pyrimidine-d2;  4-Oxopyrazolo[3,4-d]pyrimidine-d2;  Adenock-d2;  Allopur-d2;  Caplenal-d2;  Cellidrin-d2;  NSC 101655-d2;  NSC 1390-d2; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allopurinol-d2
Reactant of Route 2
Allopurinol-d2
Reactant of Route 3
Allopurinol-d2
Reactant of Route 4
Allopurinol-d2
Reactant of Route 5
Allopurinol-d2
Reactant of Route 6
Allopurinol-d2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.